Synthesis of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic Acid: A Technical Guide
Synthesis of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic Acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document outlines a validated synthetic pathway, delving into the mechanistic underpinnings of each reaction step and providing detailed experimental protocols. The synthesis is logically structured in a three-stage process, commencing with the formation of a key sulfonyl chloride intermediate, followed by sulfonamide formation, and culminating in the hydrolysis to the target carboxylic acid.
Strategic Approach to Synthesis
The synthesis of 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid is most effectively achieved through a convergent strategy. This approach hinges on the initial preparation of a reactive intermediate, methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, which then undergoes nucleophilic substitution with piperidine, followed by a final deprotection step. This pathway is selected for its efficiency and the commercial availability of the starting materials.
Detailed Synthetic Pathway
The overall synthetic transformation can be visualized as a three-step sequence starting from thiophene-2-carboxylic acid.
Caption: Synthetic route to 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid.
Experimental Protocols
Stage 1: Synthesis of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
The initial step involves the chlorosulfonylation of thiophene-2-carboxylic acid. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group at the 3-position of the thiophene ring. The carboxylic acid is then esterified to the more stable methyl ester to facilitate purification and subsequent reactions.[1][2]
Protocol:
-
Chlorosulfonylation: To a stirred solution of chlorosulfonic acid at 0 °C, slowly add thiophene-2-carboxylic acid portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid, 3-(chlorosulfonyl)thiophene-2-carboxylic acid, is collected by filtration and washed with cold water.
-
Esterification: The crude 3-(chlorosulfonyl)thiophene-2-carboxylic acid is suspended in methanol, and a catalytic amount of concentrated sulfuric acid is added.
-
The mixture is heated to reflux for 4 hours.
-
After cooling, the solvent is removed under reduced pressure.
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The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, which can be further purified by column chromatography.
| Parameter | Value | Reference |
| Starting Material | Thiophene-2-carboxylic acid | Commercially Available |
| Reagents | Chlorosulfonic acid, Methanol, Sulfuric acid | [1] |
| Solvent | None for chlorosulfonylation, Methanol for esterification | [1][2] |
| Temperature | 0 °C to room temperature | [1] |
| Reaction Time | 12 hours (chlorosulfonylation), 4 hours (esterification) | Inferred from similar syntheses |
| Purification | Filtration, Extraction, Column Chromatography | [1] |
Stage 2: Synthesis of Methyl 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylate
The second stage involves the reaction of the synthesized sulfonyl chloride with piperidine. This is a nucleophilic substitution reaction where the nitrogen atom of piperidine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the sulfonamide bond. Pyridine is often used as a base to neutralize the HCl generated during the reaction.
Protocol:
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Dissolve methyl 3-(chlorosulfonyl)thiophene-2-carboxylate in a dry, inert solvent such as dichloromethane or tetrahydrofuran.
-
To this solution, add piperidine followed by the dropwise addition of pyridine at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, methyl 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylate, can be purified by column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Material | Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate | Prepared in Stage 1 |
| Reagents | Piperidine, Pyridine | General knowledge of sulfonamide synthesis |
| Solvent | Dichloromethane or Tetrahydrofuran | General knowledge of sulfonamide synthesis |
| Temperature | 0 °C to room temperature | Inferred from similar syntheses |
| Reaction Time | 6-8 hours | Inferred from similar syntheses |
| Purification | Extraction, Column Chromatography | General knowledge of organic synthesis |
Stage 3: Synthesis of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis using lithium hydroxide is a mild and effective method for this transformation, particularly for substrates that may be sensitive to harsher conditions.[3][4][5]
Protocol:
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Dissolve methyl 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylate in a mixture of tetrahydrofuran (THF), methanol, and water.
-
Add an aqueous solution of lithium hydroxide (LiOH) to the mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl.
-
The precipitated product, 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid, is collected by filtration.
-
The solid is washed with cold water and dried under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value | Reference |
| Starting Material | Methyl 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylate | Prepared in Stage 2 |
| Reagent | Lithium Hydroxide (LiOH) | [3][4][5] |
| Solvent | Tetrahydrofuran (THF)/Methanol/Water | [3] |
| Temperature | Room temperature | [3][5] |
| Reaction Time | 4-6 hours | Inferred from similar syntheses |
| Purification | Filtration, Recrystallization | General knowledge of organic synthesis |
Characterization of the Final Product
The identity and purity of the synthesized 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy should show characteristic signals for the thiophene ring protons, the piperidine ring protons, and the acidic proton of the carboxylic acid.
-
¹³C NMR spectroscopy will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the thiophene and piperidine rings.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the S=O stretches of the sulfonamide group.[6][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Safety Considerations
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine is a flammable and toxic liquid. It should be handled in a fume hood.
-
Standard laboratory safety practices should be followed throughout the synthesis, including the use of PPE and working in a well-ventilated area.
Conclusion
This technical guide provides a robust and well-documented synthetic route for the preparation of 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable compound for further investigation in their drug discovery and development programs. The provided characterization methods will ensure the identity and purity of the final product, which is crucial for reliable biological and pharmacological studies.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester. Retrieved from [Link]
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PubChem. (n.d.). 2-Thiophenesulfonamide. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
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Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]
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- Google Patents. (n.d.). EP0340472A1 - Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters.
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ResearchGate. (n.d.). Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes. Retrieved from [Link]
- Chiscop, E., et al. (2014). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 62(5), 986-996.
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LookChem. (n.d.). 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid. Retrieved from [Link]
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Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]
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